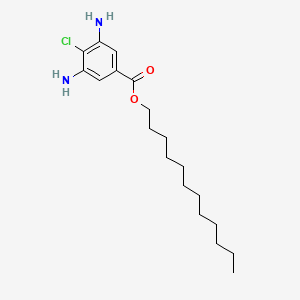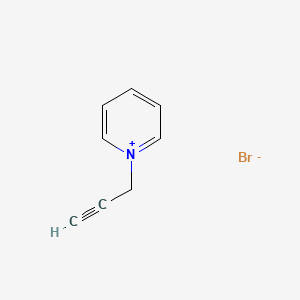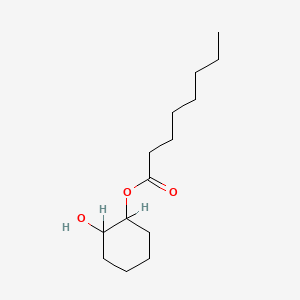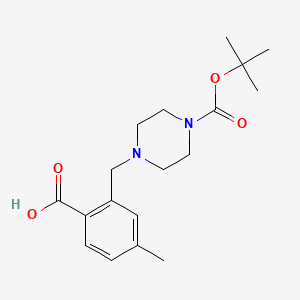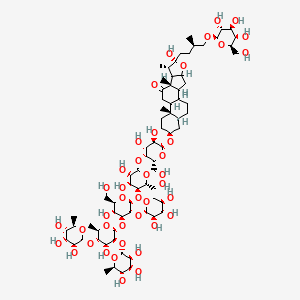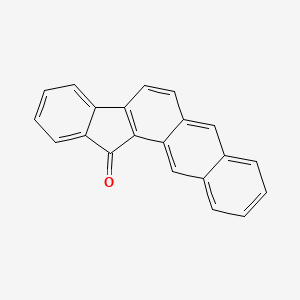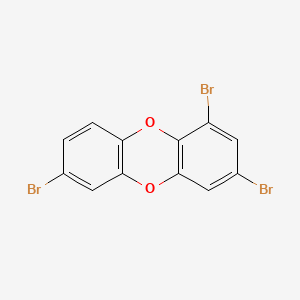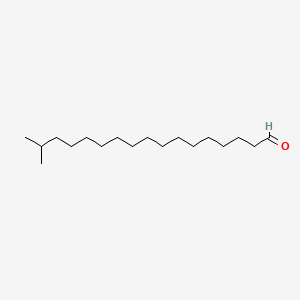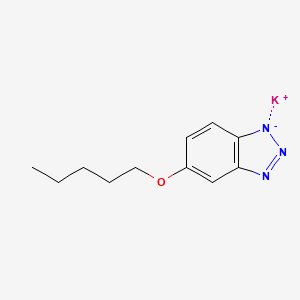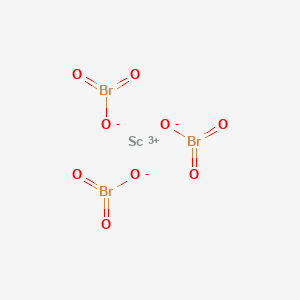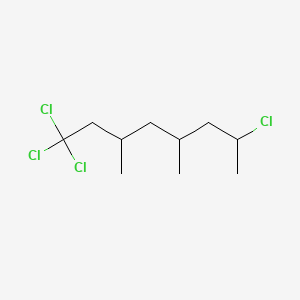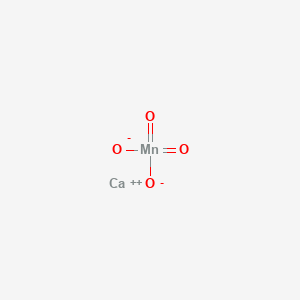
calcium;dioxido(dioxo)manganese
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Calcium;dioxido(dioxo)manganese, also known as calcium manganate, is a chemical compound with the molecular formula CaH₆MnO₄. It is a manganese-based compound where manganese is in a high oxidation state, typically +4.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Calcium;dioxido(dioxo)manganese can be synthesized through various methods. One common approach involves the reaction of manganese dioxide (MnO₂) with calcium oxide (CaO) under high-temperature conditions. The reaction typically occurs at temperatures above 800°C to ensure complete conversion. Another method involves the precipitation of calcium manganate from a solution containing calcium and manganese salts, followed by calcination to achieve the desired oxidation state .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of manganese ore as a starting material. The ore is first leached with sulfuric acid to produce manganese sulfate, which is then purified to remove impurities such as calcium and magnesium. The purified manganese sulfate is then reacted with calcium hydroxide to precipitate calcium manganate, which is subsequently calcined to achieve the desired product .
Análisis De Reacciones Químicas
Types of Reactions: Calcium;dioxido(dioxo)manganese undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. In oxidation reactions, the manganese center can be further oxidized to higher oxidation states, while in reduction reactions, it can be reduced to lower oxidation states. Substitution reactions involve the replacement of oxygen atoms with other ligands or functional groups .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include hydrogen peroxide (H₂O₂) for oxidation reactions and hydrochloric acid (HCl) for reduction reactions. The conditions for these reactions vary depending on the desired outcome, but they typically involve controlled temperatures and pH levels to ensure the stability of the compound .
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions. For example, in oxidation reactions, manganese oxides with higher oxidation states may be formed, while in reduction reactions, manganese(II) compounds such as manganese chloride (MnCl₂) may be produced .
Aplicaciones Científicas De Investigación
Calcium;dioxido(dioxo)manganese has a wide range of scientific research applications. In chemistry, it is used as a catalyst in various oxidation reactions due to its high oxidation state and ability to facilitate electron transfer processes. In biology, it plays a role in the study of manganese-based enzymes and their mechanisms of action. In medicine, it is investigated for its potential use in imaging and therapeutic applications. In industry, it is used in the production of high-performance materials, such as thermochemical energy storage systems and electrocatalysts for fuel cells .
Mecanismo De Acción
The mechanism of action of calcium;dioxido(dioxo)manganese involves its ability to undergo redox reactions, where it can accept and donate electrons. This property is crucial for its role as a catalyst in various chemical reactions. The molecular targets and pathways involved include the oxidation of organic substrates and the reduction of oxygen species. The high-valent manganese-oxo intermediates formed during these reactions are key to the compound’s catalytic activity .
Comparación Con Compuestos Similares
Calcium;dioxido(dioxo)manganese can be compared with other manganese-based compounds, such as manganese dioxide (MnO₂) and manganese(III) oxide (Mn₂O₃). While all these compounds contain manganese in different oxidation states, this compound is unique due to the presence of calcium, which can influence its chemical properties and reactivity. The addition of calcium can enhance the stability and catalytic activity of the compound, making it more effective in certain applications .
List of Similar Compounds:- Manganese dioxide (MnO₂)
- Manganese(III) oxide (Mn₂O₃)
- Calcium manganese(III) oxide hydrates (CaMn₂O₄·xH₂O)
Propiedades
Número CAS |
12049-47-7 |
|---|---|
Fórmula molecular |
CaMnO4 |
Peso molecular |
159.01 g/mol |
Nombre IUPAC |
calcium;dioxido(dioxo)manganese |
InChI |
InChI=1S/Ca.Mn.4O/q+2;;;;2*-1 |
Clave InChI |
OOSYCERWOGUQJY-UHFFFAOYSA-N |
SMILES canónico |
[O-][Mn](=O)(=O)[O-].[Ca+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


